molecular formula C17H14N2O B2373501 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956437-91-5

1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2373501
CAS No.: 956437-91-5
M. Wt: 262.312
InChI Key: ABWUJXAWKJLTBS-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group at position 3 and a 2-methylphenyl group at position 1, with a formyl group (aldehyde) at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method is the cyclocondensation of 2-methylphenylhydrazine with chalcones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a thiophene ring instead of a methylphenyl group.

    1-(4-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a 4-methylphenyl group instead of a 2-methylphenyl group.

    1-(2-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-methylphenyl)-3-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUJXAWKJLTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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